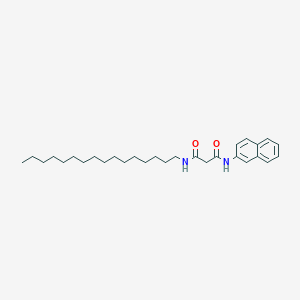![molecular formula C8H11O4P B14242345 [4-(2-Hydroxyethyl)phenyl]phosphonic acid CAS No. 246167-08-8](/img/structure/B14242345.png)
[4-(2-Hydroxyethyl)phenyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Hydroxyethyl)phenyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. This compound has the molecular formula C8H11O4P and a molecular weight of 202.14 g/mol
Vorbereitungsmethoden
The synthesis of [4-(2-Hydroxyethyl)phenyl]phosphonic acid can be achieved through several routes. One common method involves the reaction of 4-bromophenethyl alcohol with triethyl phosphite, followed by hydrolysis to yield the desired product . Another approach includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure, involving bromotrimethylsilane followed by methanolysis . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Analyse Chemischer Reaktionen
[4-(2-Hydroxyethyl)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[4-(2-Hydroxyethyl)phenyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of [4-(2-Hydroxyethyl)phenyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways and exert various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(2-Hydroxyethyl)phenyl]phosphonic acid include:
[4-(2-Hydroxyethyl)phenyl]phosphate: Differing by the presence of a phosphate group instead of a phosphonic acid group.
[4-(2-Hydroxyethyl)phenyl]phosphonate: Featuring a phosphonate group.
[4-(2-Hydroxyethyl)phenyl]phosphine: Containing a phosphine group. These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and interactions.
Eigenschaften
CAS-Nummer |
246167-08-8 |
|---|---|
Molekularformel |
C8H11O4P |
Molekulargewicht |
202.14 g/mol |
IUPAC-Name |
[4-(2-hydroxyethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C8H11O4P/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4,9H,5-6H2,(H2,10,11,12) |
InChI-Schlüssel |
PACYVQCBEYQAOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCO)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
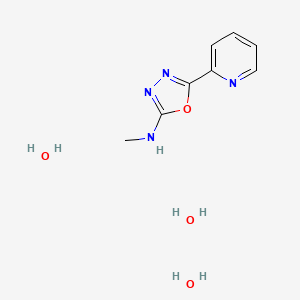
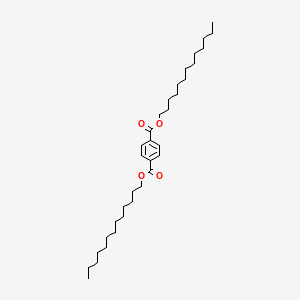
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)

![N-Benzyl-N'-[(2-nitrophenyl)methyl]urea](/img/structure/B14242306.png)
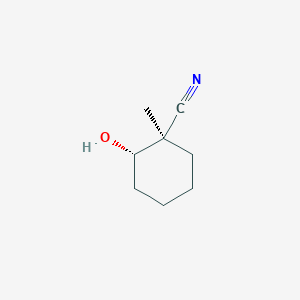

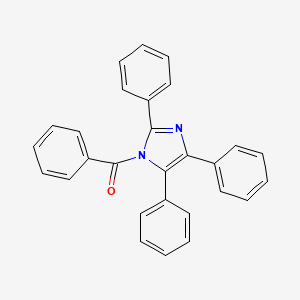
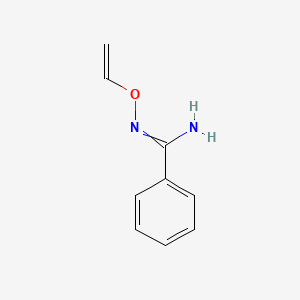
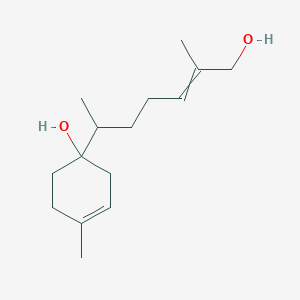
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
